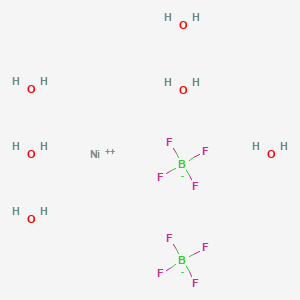

Nickel(II)-tetrafluoroborat-Hexahydrat

Übersicht

Beschreibung

Nickel(II) tetrafluoroborate is an important compound in the electroplating and electronics industries due to its role in various applications. It is commercially available and is used as a catalyst and a component of ink .

Synthesis Analysis

The synthesis of nickel(II) complexes can involve various ligands and conditions. For instance, nickel(II) complexes with tetradentate asymmetric Schiff bases are synthesized and characterized using analytical, spectroscopic, and electrochemical methods . Although the specific synthesis of nickel(II) tetrafluoroborate hexahydrate is not detailed in the provided papers, the general methodologies for preparing nickel(II) complexes can be inferred to involve ligand coordination and crystallization processes .

Molecular Structure Analysis

The molecular structure of nickel(II) complexes varies depending on the ligands involved. For example, a nickel(II) complex with a tetradentate ligand derived from salicylaldehyde and methyl-2-amino-1-cyclopentenedithiocarboxylate exhibits a square-planar structure in both the solid state and in solution . Similarly, other nickel(II) complexes demonstrate coordination to various ligands, resulting in diverse geometries and bonding environments .

Chemical Reactions Analysis

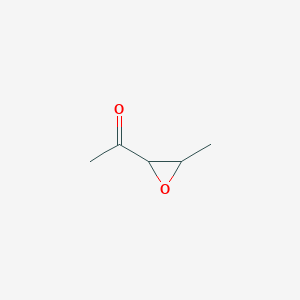

Nickel(II) complexes participate in a range of chemical reactions. For instance, the reaction of nickel(II) chloride with (hydrogenethylenediammine)iron(III) in water at room temperature leads to the formation of a molecular precursor for stoichiometric nickel ferrite . Additionally, reactions involving nickel(II) complexes can result in the formation of multinuclear complexes with unique structural features .

Physical and Chemical Properties Analysis

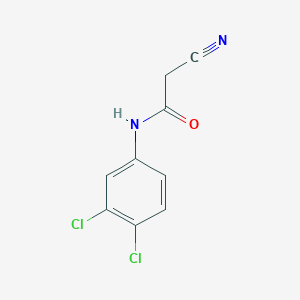

The physical and chemical properties of nickel(II) complexes are influenced by their molecular structures. For example, the crystal structure of a nickel(II) complex with hexan-2,5-dione bis(4-phenyl-thiosemicarbazone) shows that the complex has greater antibacterial activity than the free ligand, indicating that the coordination to nickel enhances the biological properties of the ligand . The electrochemical properties of nickel(II) complexes are also of interest, as they can be reduced to nickel(I) complexes, with the ligands playing a significant role in the electrochemical oxidation processes .

Wissenschaftliche Forschungsanwendungen

Elektroplattierungszwischenprodukt

Nickel(II)-tetrafluoroborat-Hexahydrat wird hauptsächlich als Zwischenprodukt für die Elektroplattierung verwendet . Elektroplattierung ist ein Verfahren, bei dem ein elektrischer Strom verwendet wird, um gelöste Metallkationen zu reduzieren, so dass sie eine dünne, zusammenhängende Metallbeschichtung auf einer Elektrode bilden. Der Begriff wird auch für die elektrische Oxidation von Anionen auf einem festen Substrat verwendet.

Medizinische Forschung

Diese Verbindung wird auch in der medizinischen Forschung verwendet . Obwohl die spezifischen Anwendungen in der medizinischen Forschung in den Quellen nicht im Detail beschrieben sind, ist es möglich, dass sie bei der Entwicklung neuer Medikamente oder Behandlungen oder bei der Untersuchung biologischer Systeme verwendet werden könnten.

Elektrochemische Umwandlung

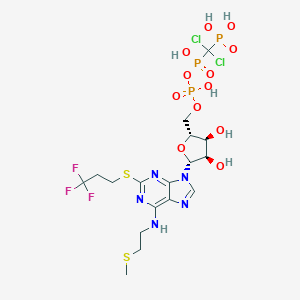

This compound wird bei der elektrochemischen Umwandlung einer Phosphor-Chlor-Bindung in eine Phosphor-Kohlenstoff-Bindung verwendet . Dies könnte Anwendungen bei der Synthese verschiedener organischer Verbindungen haben.

Untersuchung von Nickelsalzkandidaten für die stromlose Nickelplattierung

Diese Verbindung wird bei der Untersuchung von Nickelsalzkandidaten für die stromlose Nickelplattierung verwendet . Stromlose Nickelplattierung ist ein chemisches Reduktionsverfahren, das auf dem katalytischen Reduktionsprozess von Nickel-Ionen in einer wässrigen Lösung (die ein chemisches Reduktionsmittel enthält) und der anschließenden Abscheidung von Nickelmetall ohne Verwendung von elektrischer Energie beruht.

Safety and Hazards

Nickel(II) tetrafluoroborate hexahydrate is classified as a hazardous substance. It causes severe skin burns and eye damage . It may cause cancer . It may damage fertility or the unborn child, and cause damage to organs through prolonged or repeated exposure . It is also suspected of causing genetic defects .

Wirkmechanismus

Target of Action

Nickel(II) tetrafluoroborate hexahydrate is primarily used as an electroplating intermediate . It plays a crucial role in the electroplating process, where it serves as a source of nickel ions. These ions interact with the surface of the object being plated, facilitating the deposition of a thin layer of nickel.

Pharmacokinetics

It’s soluble in water , which facilitates its use in aqueous electroplating baths.

Action Environment

The efficacy and stability of Nickel(II) tetrafluoroborate hexahydrate in electroplating are influenced by various environmental factors. These include the pH of the solution, the temperature, the applied current density, and the presence of other ions or additives in the electroplating bath. Proper handling and storage are also crucial to prevent exposure to moisture and minimize the risk of skin and eye contact .

Eigenschaften

IUPAC Name |

nickel(2+);ditetrafluoroborate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Ni.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFWGFMAXHCLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2F8H12NiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166140 | |

| Record name | Nickel(II) ditetrafluoroborate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15684-36-3 | |

| Record name | Nickel(II) ditetrafluoroborate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015684363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel(II) ditetrafluoroborate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel(II) tetrafluoroborate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

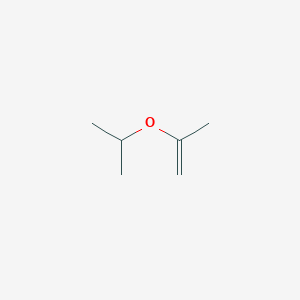

Q1: How does Nickel(II) tetrafluoroborate hexahydrate contribute to the enantioselectivity observed in the hetero-Diels-Alder reaction?

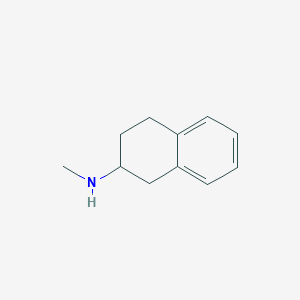

A1: While the paper doesn't delve into the specific mechanistic details, it highlights that Nickel(II) tetrafluoroborate hexahydrate works in conjunction with a chiral N,N′-dioxide ligand []. This strongly suggests that the Nickel(II) center acts as a Lewis acid, coordinating with both the ligand and the dienophile. This coordination creates a chiral environment around the reaction center, favoring the formation of one enantiomer over the other, leading to high enantioselectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoate](/img/structure/B105434.png)

![(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B105436.png)

![tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B105449.png)

![Tricyclo[4.2.1.02,5]nona-3,7-diene](/img/structure/B105459.png)